4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Description

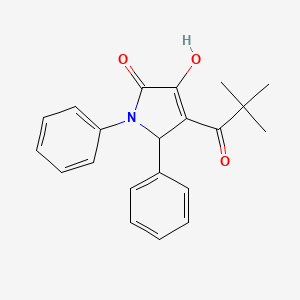

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with hydroxyl and acyl substituents. Its structure features two phenyl groups at positions 1 and 5, a 2,2-dimethylpropanoyl (pivaloyl) group at position 4, and a hydroxyl group at position 3 (Figure 1).

Key synthetic routes involve multicomponent cyclization of imines with α-oxoesters or Friedel-Crafts alkylation of γ-hydroxybutyrolactams . The compound has demonstrated notable antiradical activity in experimental studies, attributed to its ability to stabilize free radicals via resonance and hydrogen bonding .

Properties

IUPAC Name |

3-(2,2-dimethylpropanoyl)-4-hydroxy-1,2-diphenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-21(2,3)19(24)16-17(14-10-6-4-7-11-14)22(20(25)18(16)23)15-12-8-5-9-13-15/h4-13,17,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAAQFYBWFNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,2-Dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antioxidant and antibacterial properties through a review of recent studies and findings.

Antioxidant Activity

Recent research has highlighted the antioxidant potential of various derivatives of this compound. The antioxidant activity was primarily assessed using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay.

Key Findings:

- Radical Scavenging Efficiency : Compounds with methoxy and methyl substituents demonstrated enhanced radical-binding activity. Conversely, the presence of a nitro group significantly reduced this activity .

Data Table: Antioxidant Activities of Selected Compounds

| Compound | R1 | R2 | Decrease of Radicals (Q), % | Prediction of Activity (Pa) |

|---|---|---|---|---|

| 4-(2,2-Dimethylpropanoyl) | C6H5 | C6H5 | 20.11 ± 1.07 | 0.370 |

| 4-(Methylphenyl) | 4-CH3C6H4 | C6H5 | 35.65 ± 0.93 | 0.346 |

| 4-(Methoxyphenyl) | 4-OCH3C6H4 | C6H5 | Not specified | Not specified |

Antibacterial Activity

In addition to its antioxidant properties, the compound has been evaluated for its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : The lead compound exhibited MIC values of 8 μg/mL against MRSA and 4 μg/mL against MRSE (methicillin-resistant Staphylococcus epidermidis). Notably, it maintained effectiveness against linezolid-resistant MRSA with MICs ranging from 8 to 16 μg/mL .

The biological activities of the compound are attributed to its structural features that facilitate interaction with biological targets:

- Antioxidant Mechanism : The compound acts as a radical scavenger by donating electrons to free radicals, thereby neutralizing their reactivity.

- Antibacterial Mechanism : The antibacterial action is likely due to interference with bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Case Studies

- Antioxidant Study : A study conducted by Zykova et al. utilized computational methods alongside experimental assays to predict the antioxidant capacity of various derivatives, confirming the significant role of substituents in modulating biological activity .

- Antibacterial Evaluation : Another investigation into the antibacterial properties revealed that structural modifications significantly influenced activity levels against resistant strains, suggesting potential for further development in antimicrobial therapies .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps of structural modification from precursor compounds. Recent studies have highlighted the synthesis of various derivatives that enhance its biological activity. For instance, modifications to the aryl groups have been shown to significantly influence the compound's properties and efficacy against cancer cells .

Key Synthesis Steps:

- Starting Materials : Derivatives of 3-hydroxy-2,2-dimethylpropanoic acid.

- Reactions : Involves esterification and hydrazinolysis to yield the desired pyrrolone structure.

- Characterization : Utilization of NMR spectroscopy to confirm structural integrity.

Anticancer Properties

This compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results against HeLa cells with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Case Study: HeLa Cell Line

| Compound | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| This compound | 0.69 | Lower than 2.29 |

Antioxidant Activity

The compound has demonstrated significant antiradical activity through mechanisms involving the reduction of stable radicals like DPPH (1,1-Diphenyl-2-picrylhydrazyl). Quantum chemical calculations have predicted its radical-binding capabilities, which align closely with experimental findings .

Antiradical Activity Table

| Compound | Radical Binding (%) | Rank in Series |

|---|---|---|

| Compound 11 | 65.94 ± 2.31 | 3 |

| Compound 3 | 72.86 ± 3.24 | 1 |

| Compound 4 | 19.10 ± 0.94 | 13 |

Anticancer Mechanism

The anticancer activity is attributed to the compound's ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation . The binding affinity of the compound at the active sites of target proteins suggests a competitive inhibition mechanism.

Antioxidant Mechanism

The antioxidant properties arise from its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative stress-related damage in biological systems . The presence of electron-donating substituents in the aryl rings enhances this activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares structural features, melting points (mp), yields, and molecular weights (MW) of analogous pyrrol-2-ones:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Cyclohexyl substitution (MW 188 ) reduces aromatic conjugation, likely diminishing antioxidant efficacy compared to diaryl analogs .

- Electron-Donating/Withdrawing Groups: 4-Aminophenyl derivatives (e.g., 15a ) exhibit lower melting points (119–122°C) due to reduced crystallinity, whereas chloro-substituted analogs (e.g., 15m ) show higher thermal stability (209–212°C).

- Lipophilicity: The target compound’s pivaloyl group increases logP vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of substituted pyrrolidinone precursors. For example, cyclization of 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., KOH or NaOH) yields the target compound. Reaction conditions (e.g., temperature, solvent) significantly influence yield. Purification typically involves recrystallization from methanol or ethanol .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- 1H/13C NMR : Peaks for the hydroxyl group (δ ~10-12 ppm), aromatic protons (δ ~6.8-7.5 ppm), and the pyrrolidinone backbone (δ ~4-5 ppm for dihydro protons) confirm substitution patterns .

- FTIR : A strong carbonyl stretch (~1700 cm⁻¹) and hydroxyl absorption (~3200 cm⁻¹) validate the acyl and hydroxy groups .

- HRMS : Exact mass analysis (e.g., m/z 408.2273 for C25H30NO4) confirms molecular formula .

Advanced Research Questions

Q. How can low yields during synthesis be addressed, particularly with electron-withdrawing substituents?

- Methodological Answer : Low yields (e.g., 9–18% in some cases) may arise from steric hindrance or poor solubility of intermediates. Strategies include:

- Reaction Optimization : Extending reaction time (e.g., reflux for 10–30 hours) or using polar aprotic solvents (e.g., DMF) to improve solubility .

- Substituent Tuning : Electron-donating groups (e.g., methoxy or methyl) on aryl rings enhance reactivity compared to electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

Q. What strategies are effective for modifying substituents to study structure-activity relationships (SAR)?

- Methodological Answer : Substituent variation at the 1-, 4-, and 5-positions can be achieved via:

- Aldehyde Substitution : Using substituted benzaldehydes (e.g., 4-tert-butyl or 3-trifluoromethyl benzaldehyde) to introduce aryl groups at the 5-position .

- Acyl Chloride Variation : Replacing 2,2-dimethylpropanoyl chloride with other acyl chlorides (e.g., furoyl or methylbenzoyl) alters the 4-position substituent .

- SAR Analysis : Compare bioactivity data (e.g., IC50 values) against substituent electronic/physical properties .

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or HRMS data often arise from stereochemical differences or impurities. Recommended steps:

- Repeat Synthesis : Ensure reaction conditions (e.g., temperature, stoichiometry) are consistent .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or X-ray crystallography to confirm stereochemistry .

Q. What experimental designs are suitable for evaluating the compound’s environmental or biological impact?

- Methodological Answer :

- Ecotoxicology : Follow protocols from long-term environmental studies (e.g., INCHEMBIOL Project), including biodegradation assays and toxicity testing in model organisms .

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition or cell viability) with dose-response analysis. For example, test against cancer cell lines or microbial targets .

Notes

- For SAR studies, prioritize substituents with known electronic effects (e.g., methoxy for electron donation, nitro for withdrawal) .

- Environmental studies should align with standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.